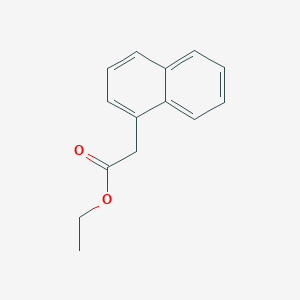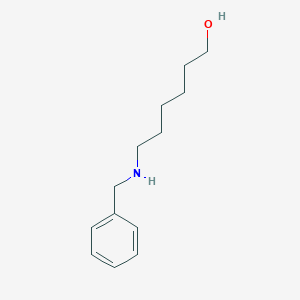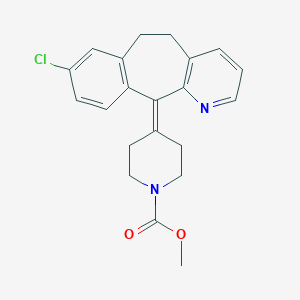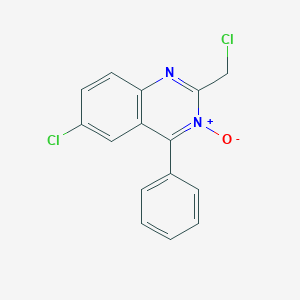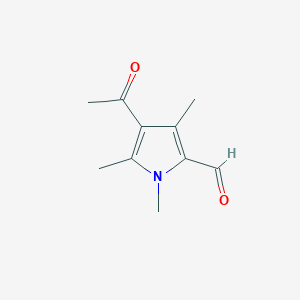
3-Acetyl-1,2,4-trimethylpyrrole-5-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-1,2,4-trimethylpyrrole-5-carboxaldehyde (ATPCA) is a synthetic compound that has gained attention in scientific research due to its unique properties. ATPCA is a yellowish crystalline solid that has a characteristic odor and is soluble in organic solvents. This compound is widely used in the field of organic chemistry and biochemistry due to its various applications.
Mecanismo De Acción
3-Acetyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has been shown to have a unique mechanism of action, which involves the inhibition of acetylcholinesterase (AChE). AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in various physiological processes. Inhibition of AChE leads to an increase in acetylcholine levels, which can have various effects on the body.
Efectos Bioquímicos Y Fisiológicos
3-Acetyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has been shown to have various biochemical and physiological effects on the body. Studies have shown that 3-Acetyl-1,2,4-trimethylpyrrole-5-carboxaldehyde can increase the levels of acetylcholine in the brain, which can improve cognitive function. It has also been shown to have anti-inflammatory and antioxidant properties, which can have potential applications in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Acetyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has several advantages and limitations for lab experiments. One of the significant advantages is its high purity and yield, which makes it an ideal starting material for the synthesis of various organic compounds. However, one of the limitations is its cost, which can be a significant factor in large-scale experiments.
Direcciones Futuras
3-Acetyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has several potential future directions in scientific research. One of the significant directions is in the field of medicinal chemistry, where it can be used as a starting material for the synthesis of compounds with potential therapeutic applications. Another potential direction is in the field of neuroscience, where it can be used to study the effects of acetylcholine on the brain. Overall, 3-Acetyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has several potential applications in scientific research, and further studies are needed to explore its full potential.
Métodos De Síntesis
3-Acetyl-1,2,4-trimethylpyrrole-5-carboxaldehyde can be synthesized by various methods, including the reaction of 2,4-pentanedione with 2,3-dimethyl-1,3-butadiene in the presence of an acid catalyst. Another method involves the reaction of 2,4-pentanedione with 2-methyl-1,3-butadiene in the presence of a base catalyst. These methods yield 3-Acetyl-1,2,4-trimethylpyrrole-5-carboxaldehyde with high purity and yield.
Aplicaciones Científicas De Investigación
3-Acetyl-1,2,4-trimethylpyrrole-5-carboxaldehyde has been used in various scientific research studies due to its unique properties. One of the significant applications of 3-Acetyl-1,2,4-trimethylpyrrole-5-carboxaldehyde is in the field of organic chemistry, where it is used as a building block for the synthesis of various organic compounds. It is also used as a starting material for the synthesis of pyrrole-based compounds, which have potential applications in medicinal chemistry.
Propiedades
Número CAS |
136558-78-6 |
|---|---|
Nombre del producto |
3-Acetyl-1,2,4-trimethylpyrrole-5-carboxaldehyde |
Fórmula molecular |
C10H13NO2 |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
4-acetyl-1,3,5-trimethylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO2/c1-6-9(5-12)11(4)7(2)10(6)8(3)13/h5H,1-4H3 |
Clave InChI |
ULXAFGPWMJREJR-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=C1C(=O)C)C)C)C=O |
SMILES canónico |
CC1=C(N(C(=C1C(=O)C)C)C)C=O |
Sinónimos |
1H-Pyrrole-2-carboxaldehyde,4-acetyl-1,3,5-trimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



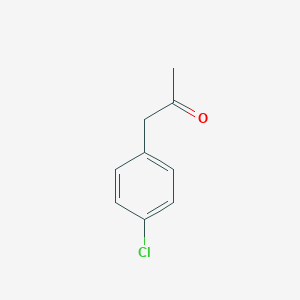
![Benzo[b]thiophene-5-sulfonyl chloride](/img/structure/B144125.png)
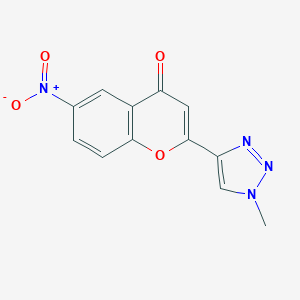
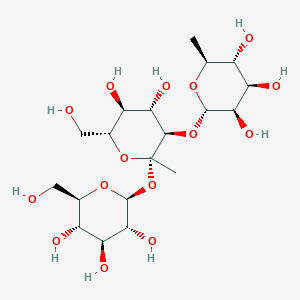
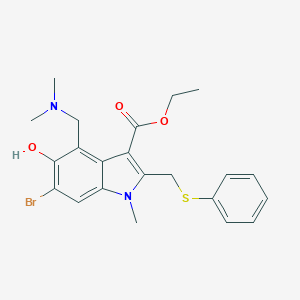
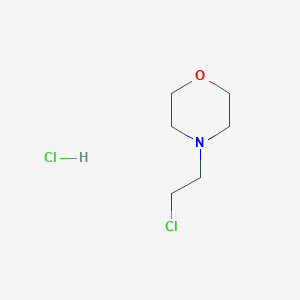
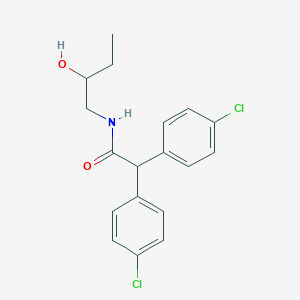
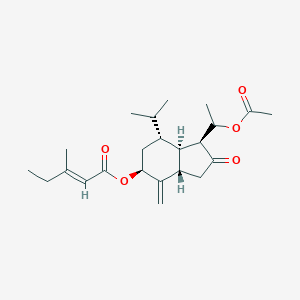
![Benzyl [2-(1H-imidazol-5-yl)ethyl]carbamate](/img/structure/B144138.png)
